{2-[3-(Dimethylamino)phenyl]-4-methyl-1,3-oxazol-5-yl}methanol
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Overview
Description
The compound {2-[3-(Dimethylamino)phenyl]-4-methyl-1,3-oxazol-5-yl}methanol is an organic molecule with a complex structure It contains a dimethylamino group, a phenyl ring, a methyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-(Dimethylamino)phenyl]-4-methyl-1,3-oxazol-5-yl}methanol typically involves multiple steps. One common method is the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
The compound {2-[3-(Dimethylamino)phenyl]-4-methyl-1,3-oxazol-5-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a fully saturated compound.
Scientific Research Applications
Chemistry
In chemistry, {2-[3-(Dimethylamino)phenyl]-4-methyl-1,3-oxazol-5-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of {2-[3-(Dimethylamino)phenyl]-4-methyl-1,3-oxazol-5-yl}methanol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the oxazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {2-[3-(Dimethylamino)phenyl]-4-methyl-1,3-oxazol-5-yl}methanol
- {2-[3-(Dimethylamino)phenyl]-4-methyl-1,3-oxazol-5-yl}ethanol
- {2-[3-(Dimethylamino)phenyl]-4-methyl-1,3-oxazol-5-yl}propanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the dimethylamino group and the oxazole ring provides distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H16N2O2 |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
[2-[3-(dimethylamino)phenyl]-4-methyl-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C13H16N2O2/c1-9-12(8-16)17-13(14-9)10-5-4-6-11(7-10)15(2)3/h4-7,16H,8H2,1-3H3 |
InChI Key |
XETNUSNNIOSOTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC(=CC=C2)N(C)C)CO |
Origin of Product |
United States |
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